molecular formula C14H17NO3 B13382031 Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13382031
M. Wt: 247.29 g/mol
InChI Key: KNESSVMWPUAPEL-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a tetrahydropyridine derivative characterized by a benzyl carbamate (Cbz) protecting group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 2-position. The tetrahydropyridine core provides partial unsaturation, enabling reactivity in cycloadditions or functionalizations, while the Cbz group enhances stability and facilitates amine protection strategies .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2

InChI Key

KNESSVMWPUAPEL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of Tetrahydropyridine Core

The tetrahydropyridine core can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. For instance, the reduction of pyridine-2-carboxylic acid derivatives can yield tetrahydropyridine intermediates.

Introduction of Hydroxymethyl Group

The introduction of a hydroxymethyl group typically involves the reaction of the tetrahydropyridine core with formaldehyde or other suitable reagents under controlled conditions.

Protection with Benzyl Carbamate

Protection of the amine group with a benzyl carbamate (Cbz) group is commonly achieved using benzyl chloroformate in the presence of a base like triethylamine.

Detailed Preparation Methods

Method 1: Synthesis via Formaldehyde Addition

Reaction Conditions:

  • Reagents: Tetrahydropyridine core, formaldehyde, sodium borohydride.
  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature or slightly elevated.
  • Time: Several hours.

Procedure:

  • React the tetrahydropyridine core with formaldehyde to form the hydroxymethyl derivative.
  • Reduce any iminium intermediates with sodium borohydride.
  • Protect the resulting amine with benzyl chloroformate.

Method 2: Synthesis via Hydroxymethylation and Subsequent Protection

Reaction Conditions:

  • Reagents: Tetrahydropyridine core, formaldehyde, benzyl chloroformate, triethylamine.
  • Solvent: Dichloromethane.
  • Temperature: Room temperature.
  • Time: Several hours.

Procedure:

  • Hydroxymethylate the tetrahydropyridine core using formaldehyde.
  • Protect the amine group with benzyl chloroformate in the presence of triethylamine.

Data Tables

Synthesis Yields and Conditions

Method Yield (%) Reaction Conditions Operation in Experiment
Method 1 70-80 Formaldehyde, NaBH4, MeOH, RT, 4h Hydroxymethylation followed by reduction and protection
Method 2 80-90 Formaldehyde, BzCl, Et3N, DCM, RT, 2h Hydroxymethylation and direct protection

Reagents and Solvents

Reagent/Solvent Role in Synthesis
Tetrahydropyridine core Starting material
Formaldehyde Hydroxymethylation reagent
Sodium borohydride Reducing agent
Benzyl chloroformate Protecting reagent
Triethylamine Base for protection reaction
Methanol/ethanol Solvents for hydroxymethylation
Dichloromethane Solvent for protection reaction

Research Findings and Discussion

The synthesis of this compound involves careful control of reaction conditions to achieve optimal yields and purity. The choice of solvent and reagents can significantly impact the efficiency of each step. For instance, using dichloromethane for the protection step allows for easier purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce a fully saturated piperidine compound.

Scientific Research Applications

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood through comparison with analogs. Below is a detailed analysis:

Core Structural Analogs

Benzyl 5,6-Dihydropyridine-1(2H)-Carboxylate (CAS 66207-23-6)
  • Structure : Lacks the 2-hydroxymethyl group but retains the Cbz-protected tetrahydropyridine core.
  • Similarity : 0.72 (based on functional group and core structure) .
  • Applications : Widely used as a protecting group for amines in peptide synthesis .
  • Key Difference : Absence of hydroxymethyl limits its utility in reactions requiring hydroxyl-directed modifications (e.g., glycosylation or oxidation).
(S)-Benzyl 6-(Hydroxymethyl)-5,6-Dihydropyridine-1(2H)-Carboxylate (CAS 1808097-71-3)
  • Structure : Features a hydroxymethyl group at position 6 instead of position 2.
  • Similarity : 0.68 (lower due to positional isomerism) .
  • Applications : Serves as a chiral building block in asymmetric synthesis.
  • Key Difference : The 6-hydroxymethyl group may sterically hinder reactions at the 2-position, altering regioselectivity.

Halogenated and Boronated Derivatives

1-Benzyl-4-Bromo-1,2,3,6-Tetrahydropyridine (CAS 175347-95-2)
  • Structure : Substitutes a bromine atom at position 3.
  • Similarity : 0.54 (lower due to divergent functional groups) .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.
  • Key Difference : Bromine enhances electrophilicity but eliminates the hydroxymethyl’s hydrogen-bonding capacity.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,6-Tetrahydropyridine-1-Carboxylate (CAS 286961-14-6)
  • Structure : Incorporates a boronate ester at position 4 and a tert-butyl carbamate (Boc) group.
  • Molecular Formula: C16H28BNO4 (vs. C14H15NO3 for the target compound) .
  • Applications : Critical in Suzuki-Miyaura couplings for constructing biaryl systems .
  • Key Difference : The boronate enables C–C bond formation, whereas the hydroxymethyl group in the target compound is more suited for oxidation or esterification.

Comparative Data Table

Compound Name CAS Molecular Formula Substituents Similarity Key Applications
Target Compound N/A C14H15NO3 2-hydroxymethyl, Cbz group Chiral synthesis intermediate
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate 66207-23-6 C13H13NO2 Cbz group 0.72 Amine protection
(S)-Benzyl 6-(hydroxymethyl)... 1808097-71-3 C14H15NO3 6-hydroxymethyl, Cbz group 0.68 Asymmetric synthesis
1-Benzyl-4-bromo-... 175347-95-2 C12H14BrN 4-bromo 0.54 Cross-coupling reactions
tert-Butyl 4-(dioxaborolan-2-yl)-... 286961-14-6 C16H28BNO4 4-boronate ester, Boc group N/A Suzuki-Miyaura couplings

Key Research Findings

Positional Isomerism : Hydroxymethyl placement (2 vs. 6) significantly impacts reactivity. For example, 2-hydroxymethyl derivatives may undergo oxidation to ketones more readily than 6-substituted analogs due to proximity to the nitrogen lone pair .

Functional Group Versatility: The Cbz group in the target compound allows for deprotection under mild hydrogenolysis conditions, unlike the Boc group in boronate derivatives, which requires acidic conditions .

Toxicity Considerations : While MPTP (a tetrahydropyridine analog) is neurotoxic, the hydroxymethyl and Cbz groups in the target compound likely mitigate such risks by altering metabolic pathways .

Biological Activity

Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{15}N_{1}O_{3}
  • Molecular Weight : 233.26 g/mol

1. Antiproliferative Effects

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit topoisomerase II activity, leading to reduced cell proliferation in mammalian cells. The antiproliferative activity is often enhanced under specific conditions such as UVA activation .

2. Monoamine Oxidase Inhibition

Benzyl derivatives of tetrahydropyridine have been studied for their potential as monoamine oxidase (MAO) inhibitors. These compounds are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's. MAO inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, which is essential for DNA replication and cell division.
  • MAO Inhibition : The inhibition of monoamine oxidase leads to increased neurotransmitter availability, which can alleviate symptoms associated with depression and cognitive decline.

Case Study 1: Antiproliferative Activity

A study conducted on benzopsoralens (related compounds) showed marked antiproliferative effects in mammalian cells when exposed to UVA light. The mechanism was linked to topoisomerase II inhibition, suggesting a similar pathway might be relevant for this compound .

Case Study 2: Neuroprotective Effects

In a recent investigation into piperidine derivatives, compounds exhibiting MAO inhibition were found to also possess neuroprotective properties against oxidative stress in neuronal cells. This suggests that this compound could offer protective benefits in neurodegenerative conditions .

Data Summary

Biological ActivityMechanismReference
AntiproliferativeTopoisomerase II inhibition
MAO InhibitionIncreased neurotransmitter levels
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the key synthetic routes for Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as the condensation of tetrahydropyridine derivatives with benzyl-protected hydroxymethyl groups. For optimization:
  • Use anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalytic bases (e.g., DMAP) or coupling agents (e.g., EDC/HOBt) enhance yield .
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography (gradient elution with hexane/EtOAc) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆). Key peaks:
  • Benzyl protons (δ 7.2–7.4 ppm, multiplet) .
  • Hydroxymethyl group (δ 3.5–4.0 ppm, singlet after deuterium exchange) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₄H₁₈NO₃⁺) .

Advanced Research Questions

Q. How can researchers design experiments to assess potential neurotoxic effects, given limited toxicological data?

  • Methodological Answer :
  • In Vitro Models : Use SH-SY5Y neuronal cells to measure mitochondrial dysfunction (MTT assay) and reactive oxygen species (ROS) generation .
  • In Vivo Models : Administer to rodents (e.g., C57BL/6 mice) and monitor motor deficits (rotarod test) and dopaminergic neuron loss (immunohistochemistry for tyrosine hydroxylase) .
  • Comparative Analysis : Benchmark against MPTP, a structurally related neurotoxin, to identify shared mechanisms (e.g., inhibition of Complex I) .

Q. What strategies resolve contradictions in yield data across synthesis protocols?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading .
  • Kinetic Studies : Perform time-course HPLC analysis to identify intermediate degradation or side reactions .
  • Scale-Up Adjustments : Optimize stirring rate and dropwise addition of reagents to mitigate exothermic side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., D2R). Focus on hydrogen bonding between the hydroxymethyl group and Ser193 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Analysis : Compare with analogs (e.g., benzyl pyrrolidine derivatives) to correlate substituent effects with activity .

Q. What methodologies are recommended for stability studies under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Stability : Incubate in buffers (pH 1–13) and monitor ester hydrolysis by ¹H NMR .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products with LC-MS .

Comparative and Mechanistic Questions

Q. How does the hydroxymethyl substituent influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Protection/Deprotection : Use TBDMS-Cl to protect the hydroxymethyl group, enabling selective alkylation at the tetrahydropyridine nitrogen .
  • Electrophilic Aromatic Substitution : Direct bromination (NBS, CCl₄) to the para-position of the benzyl ring, confirmed by NOESY NMR .

Q. How to identify metabolites in hepatic microsomal assays?

  • Methodological Answer :
  • Incubation : Use rat liver microsomes with NADPH cofactor; quench with acetonitrile at 0, 30, 60 mins .
  • LC-MS/MS Analysis : Detect phase I metabolites (e.g., hydroxylation, demethylation) via Q-TOF mass spectrometry .
  • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify metabolic pathways .

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